Ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate
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Overview
Description
Ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate is a chemical compound with the molecular formula C14H20N2O4S and a molecular weight of 312.39 g/mol It is a derivative of piperazine, a heterocyclic organic compound, and features a benzenesulfonyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate typically involves the reaction of piperazine with benzenesulfonyl chloride in the presence of a base, followed by esterification with ethyl bromoacetate. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Base: Bases such as triethylamine or sodium hydroxide are used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the piperazine ring.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in proteomics research.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring may also play a role in modulating the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonyl group and have been studied for their biological activities.
Indole derivatives: Indole-based compounds have diverse biological activities and are structurally similar due to the presence of aromatic rings.
Coumarin derivatives: These compounds are known for their biological activities and share structural similarities with ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate.
Uniqueness
This compound is unique due to the combination of the benzenesulfonyl group and the piperazine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-2-20-14(17)12-15-8-10-16(11-9-15)21(18,19)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCOFRSAZNSZDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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